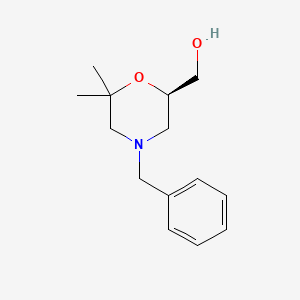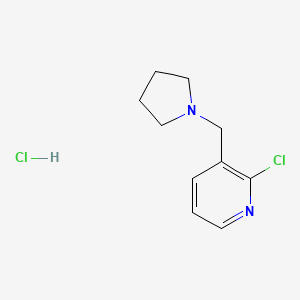
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride
概要
説明
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H13ClN2·HCl. It is a pyridine derivative featuring a chloro substituent at the second position and a pyrrolidin-1-ylmethyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学的研究の応用
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of agrochemicals and pharmaceuticals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-pyridinemethanol with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
作用機序
The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chloro substituent can enhance binding affinity through halogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.
3-(Pyrrolidin-1-ylmethyl)pyridine: Lacks the chloro substituent, affecting its reactivity and binding affinity.
2-Chloro-3-(morpholin-4-ylmethyl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic effects.
Uniqueness
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is unique due to the presence of both the chloro substituent and the pyrrolidin-1-ylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13;/h3-5H,1-2,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKVXAXWPVVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


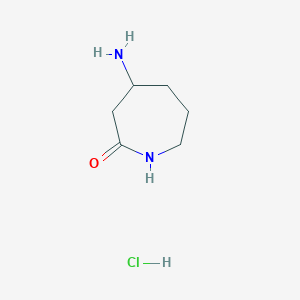
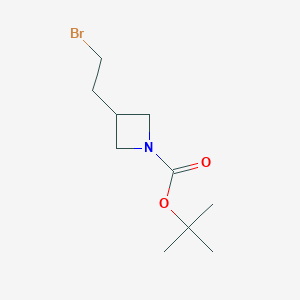
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)
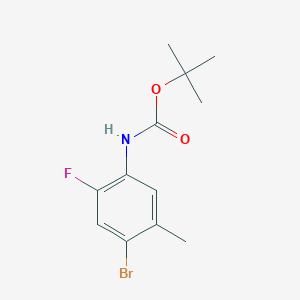

![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)


![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)


